4-Bromo-2-propoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-propoxybenzaldehyde is a chemical compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-propoxybenzaldehyde is 1S/C10H11BrO2/c1-2-5-13-10-6-9 (11)4-3-8 (10)7-12/h3-4,6-7H,2,5H2,1H3 . This indicates that the molecule consists of a benzaldehyde group with a bromine atom at the 4-position and a propoxy group at the 2-position.Physical And Chemical Properties Analysis
4-Bromo-2-propoxybenzaldehyde is a solid substance . The boiling point and density of a related compound, 2-Bromo-4-propoxybenzaldehyde, are 312.4±22.0 °C and 1.394±0.06 g/cm3 respectively . These values could provide an estimate for the physical properties of 4-Bromo-2-propoxybenzaldehyde.Scientific Research Applications
Synthetic Chemistry
4-Bromo-2-propoxybenzaldehyde and its derivatives, such as 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, are crucial substrates in synthetic chemistry. They have been extensively used for constructing compounds with potential applications in biology, medicine, and materials. These compounds are particularly significant in palladium-catalyzed cross-coupling reactions, which are a cornerstone in the field of complex molecule synthesis (Ghosh & Ray, 2017).
Material Science
In material science, 4-Bromo-2-propoxybenzaldehyde derivatives play a role in the synthesis of liquid crystal molecules. These molecules, characterized by different terminal groups such as bromo, chloro, and methoxy, display nematic phase behavior which is vital in the development of liquid crystal displays and other electronic devices. The structure-property relationship in these compounds is a subject of interest, determining how different substituents influence liquid crystalline behavior (Jamain, Omar, & Khairuddean, 2020).
Analytical Chemistry
In the field of analytical chemistry, derivatives of 4-Bromo-2-propoxybenzaldehyde are utilized as modifiers in the preconcentration of trace amounts of metal ions like copper(II) ions from water samples. This is pivotal for environmental monitoring and ensuring water quality. The modified silica disks used for this purpose demonstrate significant extraction efficiency, highlighting the utility of these compounds in sensitive and precise analytical methods (Fathi & Yaftian, 2009).
Pharmaceutical Research
In pharmaceutical research, the derivatives of 4-Bromo-2-propoxybenzaldehyde are part of the synthesis pathways for potential drug molecules. These compounds serve as key intermediates in the synthesis of complex structures such as CCR5 antagonists, which have applications in treating various diseases including HIV (De-ju, 2015).
Safety and Hazards
The safety data sheet for 4-Bromo-2-propoxybenzaldehyde suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
4-bromo-2-propoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6-7H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYDWJLYGWIVCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735295 |
Source
|
Record name | 4-Bromo-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1094555-01-7 |
Source
|
Record name | 4-Bromo-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.